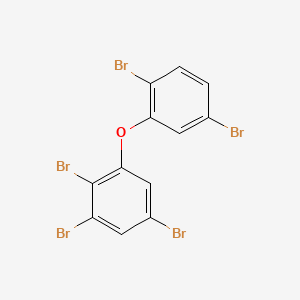

2,2',3,5,5'-Pentabromodiphenyl ether

Beschreibung

Eigenschaften

IUPAC Name |

1,2,5-tribromo-3-(2,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-2-8(15)10(4-6)18-11-5-7(14)3-9(16)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSQOVAGRDRZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC2=C(C(=CC(=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879908 | |

| Record name | BDE-92 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-59-7 | |

| Record name | 2,2',3,5,5'-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-92 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5,5'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UJP6MI11E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

2,2’,3,5,5’-Pentabromodiphenyl ether is a brominated flame retardant. It belongs to the group of polybrominated diphenyl ethers (PBDEs)It is known that pbdes, including 2,2’,3,5,5’-pentabromodiphenyl ether, can have endocrine-disrupting effects.

Mode of Action

It is known that pbdes can cause oxidative stress leading to toxicity. They can also affect cell signaling.

Biochemical Pathways

2,2’,3,5,5’-Pentabromodiphenyl ether can trigger the epithelial-mesenchymal transition (EMT) of colon cancer cells via the PI3K/AKT/Snail signaling pathway. This provides new insight into the tumorigenesis and metastasis of colorectal cancer stimulated by 2,2’,3,5,5’-Pentabromodiphenyl ether and possibly other PBDE congeners.

Pharmacokinetics

2,2’,3,5,5’-Pentabromodiphenyl ether may enter the body by ingestion or inhalation. It is stored mainly in body fat and may stay in the body for years. A 2007 study found that PBDE 47 (a tetraBDE) and PBDE 99 (a pentaBDE) had biomagnification factors in terrestrial carnivores and humans of 98, higher than any other industrial chemicals studied.

Result of Action

It is known that pbdes, including 2,2’,3,5,5’-pentabromodiphenyl ether, can have endocrine-disrupting effects. They can also cause oxidative stress leading to toxicity, and affect cell signaling.

Action Environment

2,2’,3,5,5’-Pentabromodiphenyl ether is released by different processes into the environment, such as emissions from the manufacture of 2,2’,3,5,5’-Pentabromodiphenyl ether-containing products and from the products themselves. Elevated concentrations can be found in air, water, soil, food, sediment, sludge, and dust. Environmental factors can influence the action, efficacy, and stability of 2,2’,3,5,5’-Pentabromodiphenyl ether.

Biochemische Analyse

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of 2,2’,3,5,5’-Pentabromodiphenyl ether are complex and varied. It has been shown to enhance hormone-induced lipid accumulation in mouse and human preadipocyte models in vitro. This suggests that it may have a potential role in regulating adipogenesis.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of 2,2’,3,5,5’-Pentabromodiphenyl ether vary with different dosages in animal models

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors.

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins.

Biologische Aktivität

2,2',3,5,5'-Pentabromodiphenyl ether (commonly referred to as pentabromodiphenyl ether or pentaBDE) is a member of the polybrominated diphenyl ethers (PBDEs), which have been widely used as flame retardants. This compound has garnered attention due to its potential biological activity and associated health risks. This article reviews the biological effects of pentaBDE based on diverse research findings, including case studies and relevant data.

- Chemical Structure : Pentabromodiphenyl ether consists of two phenyl rings connected by an ether bond, with five bromine atoms substituted on the rings.

- Applications : PentaBDE has been primarily used in polyurethane foams, textiles, and electronics as a flame retardant. Its production was largely phased out by 2005 due to environmental and health concerns.

General Toxicity

PentaBDE is recognized for its toxicity to various organisms. Key findings include:

- Acute Toxicity : Studies indicate low acute toxicity via oral, dermal, or inhalation routes .

- Chronic Effects : Chronic exposure has been associated with liver enlargement and metabolic enzyme induction at low doses .

- Neurodevelopmental Impact : Research shows that exposure during critical developmental periods can lead to neurobehavioral changes in animal models .

Endocrine Disruption

PentaBDE has been implicated in endocrine disruption:

- Thyroid Hormone Alteration : Animal studies demonstrate that pentaBDE affects thyroid hormone levels, which can lead to developmental issues and metabolic disorders .

- Reproductive Toxicity : Evidence suggests reproductive toxicity in both aquatic organisms and mammals .

Case Study: Human Exposure

A notable case study highlighted the presence of PBDEs, including pentaBDE, in human breast milk in Australia. This study underscored the bioaccumulation potential of PBDEs and raised concerns about long-term health effects on infants exposed through breastfeeding .

Research Findings

A comprehensive toxicological review provided insights into the biological activity of pentaBDE:

- Liver Toxicity : Laboratory studies indicated that repeated dosing resulted in liver degeneration and altered liver enzymes .

- Neurodevelopmental Effects : Exposure during neonatal brain development led to significant behavioral alterations in rodent models, indicating potential risks for humans .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Wissenschaftliche Forschungsanwendungen

Flame Retardant Applications

Overview:

BDE-99 is primarily utilized in flexible polyurethane foams, commonly found in furniture, mattresses, and automotive interiors. Its flame-retardant properties make it essential in reducing the flammability of these materials.

Applications:

- Furniture and Upholstery: BDE-99 is incorporated into foam padding to meet safety standards for fire resistance.

- Automotive Industry: Used in car seats and interior components to enhance fire safety.

- Electronics: Previously utilized in printed circuit boards and other electronic devices to prevent ignition during overheating.

Market Demand:

The global demand for PBDEs, including BDE-99, was estimated at approximately 7,500 tonnes annually as of 2001, with significant consumption in North America and Europe .

Toxicological Studies and Health Implications

Health Risks:

Research has indicated that exposure to PBDEs can lead to various health concerns, including endocrine disruption and neurodevelopmental issues. Notably:

- Neurodevelopmental Effects: Studies have shown that neonatal exposure to BDE-99 can cause long-term behavioral changes in animals .

- Cancer Mortality Risk: A cohort study linked PBDE exposure to an increased risk of cancer mortality, highlighting the potential dangers associated with long-term exposure to these compounds .

Case Studies:

- A study on the effects of BDE-99 on adipogenesis demonstrated that it enhances lipid accumulation in preadipocyte cell models, suggesting a role in metabolic disorders .

- Toxicological assessments indicated that while BDE-99 has low acute toxicity, chronic exposure could lead to liver enlargement and metabolic enzyme induction .

Regulatory Status and Environmental Impact

Regulations:

Due to growing health concerns, many countries have initiated bans or restrictions on the use of PBDEs. For instance:

- The European Union has restricted the use of certain PBDEs under REACH regulations.

- In the United States, states like California have enacted legislation limiting PBDE usage.

Environmental Persistence:

BDE-99 is known for its stability and bioaccumulation potential, leading to its detection in human tissues and various environmental matrices. This persistence raises concerns regarding long-term ecological and health impacts .

Summary of Key Findings

| Application Area | Specific Use Cases | Health Concerns |

|---|---|---|

| Furniture | Flame retardant in foam | Neurodevelopmental issues |

| Automotive | Fire safety in car interiors | Potential endocrine disruptor |

| Electronics | Fire prevention in circuit boards | Linked to cancer mortality |

| Environmental Monitoring | Detected in human adipose tissue | Bioaccumulation and ecological impact |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

PBDE congeners differ in bromine substitution patterns, which influence their physicochemical properties and environmental behavior. For example:

- BDE-99 (2,2',4,4',5-penta) : High lipophilicity (log Kow ~6.8–7.0) and persistence due to symmetrical bromination .

Table 1: Key Properties of Pentabromodiphenyl Ether Congeners

Environmental Occurrence and Bioaccumulation

- BDE-99 : Dominates in household dust (up to 1,000 ng/g in U.S. samples) and aquatic biota due to its persistence . It biomagnifies in food chains, with high levels in marine mammals .

- BDE-100 : Found in Arctic marine ecosystems, indicating long-range transport .

Table 2: Environmental Concentrations of Pentabrominated PBDEs

Toxicity and Health Effects

- BDE-99 : Causes permanent neurodevelopmental defects in mice (e.g., impaired learning, hyperactivity) at doses as low as 0.8 mg/kg . It disrupts thyroid hormone homeostasis by inhibiting deiodinases and metabolizes into hydroxylated derivatives (e.g., 4-OH-BDE-101), which exhibit endocrine-disrupting activity .

- Hydroxylated Metabolites : Para-hydroxylated PBDEs (e.g., 4'-OH-BDE-101) show thyroxine-like activity, interfering with thyroid signaling .

Table 3: Toxicity Endpoints of Pentabrominated PBDEs

Metabolic Pathways

PBDEs undergo three primary metabolic routes:

Debromination : Loss of bromine atoms to form lower-brominated congeners.

Hydroxylation : Formation of OH-PBDEs (e.g., BDE-99 → 4-OH-BDE-101), which are more toxic than parent compounds .

Ether Bond Cleavage: Generates bromophenols (e.g., 2,4,5-tribromophenol from BDE-99) .

The target congener (2,2',3,5,5') may follow similar pathways, but bromine positions could influence metabolite profiles. For example, bromination at the 3-position might hinder enzymatic hydroxylation compared to para-substituted BDE-97.

Vorbereitungsmethoden

Preparation of Potassium Phenolate Intermediate

- Phenol is reacted with potassium hydroxide in ethanol to form potassium phenolate.

- The solution is evaporated under vacuum to yield a white solid potassium phenolate, which is used without further purification.

- This intermediate is crucial for the subsequent coupling reaction with brominated aromatic compounds.

Coupling with Dibromobenzene

- Potassium phenolate is reacted with 1,3-dibromobenzene in the presence of copper bronze catalyst at elevated temperature (~170°C) under nitrogen atmosphere.

- This reaction yields 3-bromodiphenyl ether, a key intermediate for further bromination.

- The product is purified by thin-layer chromatography and mass spectrometry characterization confirms its identity.

Bromination to Introduce Additional Bromine Atoms

- The 3-bromodiphenyl ether intermediate is brominated using bromine and iron powder as a catalyst in carbon tetrachloride solvent.

- The reaction conditions are carefully controlled to avoid overbromination and to target the desired pentabrominated positions.

- The crude product is purified by silica gel chromatography and recrystallization attempts, although sometimes the product remains as a viscous oil.

- Characterization techniques such as TLC, ^1H NMR, and HPLC are employed to confirm the bromination pattern and purity.

Alternative and Advanced Synthetic Methods

Reduction of Higher Brominated Diphenyl Ethers

Bromination of Aminodiphenyl Ethers Followed by Diazotization

Use of Hexabromodiphenyl Iodonium Salts

- Novel hexabromodiphenyl iodonium salts have been synthesized to facilitate coupling reactions with bromophenols.

- This method enables regioselective synthesis of PBDEs with 2,3,4-, 2,4,5-, and 2,4,6-tribromo substitution patterns.

- Such iodonium salts improve solubility and reaction efficiency, allowing access to highly brominated diphenyl ethers, including pentabrominated congeners.

Reaction Conditions and Purification

- Bromination reactions are typically carried out in non-polar solvents such as carbon tetrachloride or chloroform.

- Catalysts like iron powder or copper bronze are used to promote electrophilic aromatic substitution.

- Temperature control (often around 170°C for coupling steps) and inert atmosphere (nitrogen) are essential to prevent side reactions.

- Purification involves multiple chromatographic steps (silica gel column chromatography) and recrystallization, although some products may remain as oils.

- Analytical methods including TLC, NMR spectroscopy, mass spectrometry, and HPLC are routinely used to verify product identity and purity.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Purification | Characterization Methods |

|---|---|---|---|---|---|

| 1 | Phenol | KOH in ethanol, vacuum evaporation | Potassium phenolate | None (used directly) | - |

| 2 | Potassium phenolate + 1,3-dibromobenzene | Copper bronze catalyst, 170°C, N2 atmosphere | 3-Bromodiphenyl ether | TLC, MS | TLC, MS |

| 3 | 3-Bromodiphenyl ether | Bromine + Fe powder, CCl4 solvent | Mixture of brominated diphenyl ethers (including pentabrominated) | Silica gel chromatography, recrystallization attempts | TLC, ^1H NMR, HPLC |

Research Findings and Practical Considerations

- The synthesis of 2,2',3,5,5'-Pentabromodiphenyl ether is complex due to the need for selective bromination.

- Commercial availability is limited and expensive, prompting in-house synthesis for research purposes.

- Yields depend heavily on reaction conditions and purification efficiency.

- The use of copper-mediated coupling and iron-catalyzed bromination remains the most established route.

- Novel synthetic routes using iodonium salts offer promising regioselectivity but require specialized reagents.

Physical and Chemical Properties Relevant to Preparation

These properties influence handling and purification during synthesis.

This detailed analysis synthesizes the current knowledge on preparation methods for this compound, emphasizing stepwise synthetic routes, reaction conditions, and purification techniques. The combination of copper-catalyzed coupling and controlled bromination remains central, supplemented by advanced methods such as iodonium salt chemistry for improved regioselectivity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.